![molecular formula C13H19NO4 B2814125 9-Prop-2-enoyl-3-oxa-9-azaspiro[5.5]undecane-11-carboxylic acid CAS No. 2567504-12-3](/img/structure/B2814125.png)

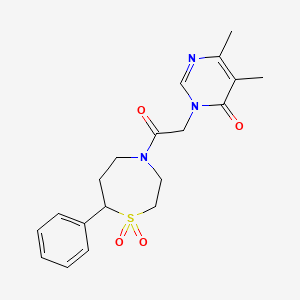

9-Prop-2-enoyl-3-oxa-9-azaspiro[5.5]undecane-11-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Spirocyclic compounds, including derivatives similar to the specified chemical, have been synthesized through various methods, demonstrating the versatility of spiro compounds in chemical synthesis. For example, the synthesis of 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones from 1,3-diaryl-2-propen-1-ones with barbituric acid shows the adaptability of spirocyclic frameworks in creating complex molecules (S. Ahmed et al., 2012).

Biological Applications

- Exploration of spirocyclic derivatives of ciprofloxacin as antibacterial agents highlights the pharmaceutical potential of spiro compounds. These studies synthesized thirty-six derivatives of ciprofloxacin, showing significant activity against specific strains of bacteria, indicating the potential for developing new antibacterial drugs (A. Lukin et al., 2022).

Medicinal Chemistry

- Spiro compounds have been evaluated for their potential as drug candidates. For instance, certain derivatives have shown activity as CCR8 antagonists, useful in treating chemokine-mediated diseases, especially respiratory diseases (Dr Peter Norman, 2007). Another study designed compounds based on a spirocyclic periphery as free fatty acid 1 (FFA1 or GPR40) agonists, highlighting the continuous search for more polar FFA1 agonists devoid of liver toxicity effects (M. Krasavin et al., 2016).

Synthetic Methodologies

- The field of spirocyclic compounds also includes the development of synthetic methodologies for constructing complex molecular architectures. For example, the catalysis-free synthesis of nitrogen-containing spiro heterocycles via double Michael addition reactions demonstrates innovative approaches to generating these compounds (K. Aggarwal et al., 2014).

Novel Reagents and Syntheses

- Research has also led to the creation of new reagents for peptide synthesis, such as the 9-fluorenylmethoxy-carbonyl-N-hydroxy-3-azaspiro[5,5]undecane-2,4-dione ester (Fmoc-OASUD), which allows for the preparation of Fmoc-amino acids with high yields and purity, free from impurities resulting from Lossen rearrangement (B. L. Rao et al., 2016).

Eigenschaften

IUPAC Name |

9-prop-2-enoyl-3-oxa-9-azaspiro[5.5]undecane-11-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-2-11(15)14-6-3-13(4-7-18-8-5-13)10(9-14)12(16)17/h2,10H,1,3-9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZICVKLALULJJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC2(CCOCC2)C(C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Prop-2-enoyl-3-oxa-9-azaspiro[5.5]undecane-11-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Chlorophenoxy)-2-methyl-3-[(2-morpholinoethyl)amino]-2-propanol](/img/structure/B2814046.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B2814047.png)

![N-(3-fluoro-4-methylphenyl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2814050.png)

![1-[(3,4-dimethoxyphenyl)methyl]-4-phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one](/img/structure/B2814057.png)

![Methyl 4-[(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2814062.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-chlorobenzamide](/img/structure/B2814065.png)